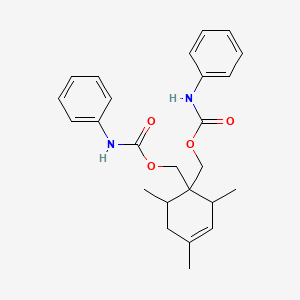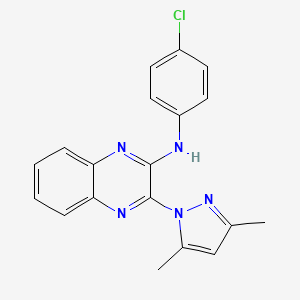
(2,4,6-Trimethylcyclohex-3-ene-1,1-diyl)dimethanediyl bis(phenylcarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE is a complex organic compound with a unique structure that includes a cyclohexene ring substituted with trimethyl groups and phenylcarbamate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE typically involves multiple steps, starting with the preparation of the cyclohexene ring. The trimethyl groups are introduced through alkylation reactions, while the phenylcarbamate moieties are added via carbamation reactions using phenyl isocyanate. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient and consistent production of high-quality (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form epoxides or ketones.
Reduction: The phenylcarbamate groups can be reduced to form amines.
Substitution: The trimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests that it could interact with specific enzymes or receptors, making it a candidate for drug development or as a biochemical probe.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The phenylcarbamate moieties are known to exhibit pharmacological activity, which could be harnessed for the development of new drugs.
Industry
In the industrial sector, (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE may be used in the production of specialty chemicals, polymers, or as an additive in various formulations.
Mechanism of Action
The mechanism by which (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE exerts its effects is likely related to its ability to interact with specific molecular targets. The phenylcarbamate groups can form hydrogen bonds with enzymes or receptors, while the cyclohexene ring provides a hydrophobic interaction surface. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE: This compound is unique due to its specific substitution pattern and the presence of both trimethyl and phenylcarbamate groups.
(2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-METHYLCARBAMATE: Similar structure but with a methylcarbamate group instead of a phenylcarbamate group.
(2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-ETHYLCARBAMATE: Similar structure but with an ethylcarbamate group instead of a phenylcarbamate group.
Uniqueness
The uniqueness of (2,4,6-TRIMETHYL-1-{[(PHENYLCARBAMOYL)OXY]METHYL}CYCLOHEX-3-EN-1-YL)METHYL N-PHENYLCARBAMATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H30N2O4 |
|---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
[2,4,6-trimethyl-1-(phenylcarbamoyloxymethyl)cyclohex-3-en-1-yl]methyl N-phenylcarbamate |
InChI |
InChI=1S/C25H30N2O4/c1-18-14-19(2)25(20(3)15-18,16-30-23(28)26-21-10-6-4-7-11-21)17-31-24(29)27-22-12-8-5-9-13-22/h4-14,19-20H,15-17H2,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
MFOHDHYQLDNSFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(C1(COC(=O)NC2=CC=CC=C2)COC(=O)NC3=CC=CC=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-(1-methyl-1H-benzo[d]imidazol-2-yl)-2-phenylethyl)benzamide](/img/structure/B11442797.png)
![N-(4-chlorophenyl)-5-methyl-2-[(2-methylbenzyl)sulfanyl]-7-(2-methylpropyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11442804.png)
![8-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442806.png)
![8-(3-ethoxy-4-hydroxyphenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442813.png)
![Dimethyl 2-({[ethyl(2-hydroxyethyl)amino]carbonothioyl}amino)terephthalate](/img/structure/B11442814.png)
![4-fluoro-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B11442822.png)
![2,2-Diphenyl-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]acetamide](/img/structure/B11442823.png)
![2,2-dimethyl-N-[(1-pentyl-1H-benzimidazol-2-yl)methyl]propanamide](/img/structure/B11442831.png)
![Butyl 7-(2-chloro-6-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11442838.png)
![8-(5-bromo-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11442854.png)
![6-benzyl-3-[(3-chloro-2-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11442871.png)
![N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-(3,4,5-trimethoxyphenyl)urea](/img/structure/B11442883.png)
![4-Methyl-3-nitro-N-{2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide](/img/structure/B11442896.png)

